molecular formula C23H18N2O5S B11582704 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11582704
M. Wt: 434.5 g/mol
InChI Key: XCKZWMLODVECAB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chromeno-pyrrole system, and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the reaction of a substituted thioamide with an α-haloketone under basic conditions . The chromeno-pyrrole system can be constructed via a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl groups would produce alcohols .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chromeno-pyrrole system may also contribute to the compound’s bioactivity by interacting with cellular pathways involved in oxidative stress and inflammation .

Properties

Molecular Formula

C23H18N2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18N2O5S/c1-12-4-6-15-14(10-12)20(26)18-19(13-5-7-16(28-2)17(11-13)29-3)25(22(27)21(18)30-15)23-24-8-9-31-23/h4-11,19H,1-3H3

InChI Key

XCKZWMLODVECAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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